molecular formula C9H8ClNO3 B11945175 2-Chloro-3-(4-nitrophenyl)propionaldehyde CAS No. 98590-89-7

2-Chloro-3-(4-nitrophenyl)propionaldehyde

Cat. No.: B11945175
CAS No.: 98590-89-7
M. Wt: 213.62 g/mol
InChI Key: HLWJRKYWLUZVJK-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-nitrophenyl)propionaldehyde is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . This compound is characterized by the presence of a chloro group, a nitrophenyl group, and an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-nitrophenyl)propionaldehyde typically involves the reaction of 4-nitrobenzaldehyde with chloroacetaldehyde under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-nitrophenyl)propionaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-(4-nitrophenyl)propionaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-nitrophenyl)propionaldehyde depends on the specific reaction or application. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(4-nitrophenyl)propionaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both a chloro and a nitro group on the aromatic ring provides distinct reactivity compared to similar compounds .

Properties

CAS No.

98590-89-7

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

2-chloro-3-(4-nitrophenyl)propanal

InChI

InChI=1S/C9H8ClNO3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-4,6,8H,5H2

InChI Key

HLWJRKYWLUZVJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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